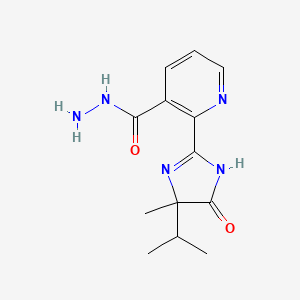
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide (IPMNH) is a compound that has been studied for its potential applications in scientific research. IPMNH is a derivative of nicotinamide, an important component of the coenzyme NAD. This compound has gained attention due to its wide range of biochemical and physiological effects, as well as its potential use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties in Metal Complexes
One significant application of this compound is in the synthesis of novel metal complexes. For instance, Hu et al. (2010) synthesized zinc(II) and cadmium(II) complexes using this compound as a ligand. These complexes exhibited unique thermal and fluorescence properties, indicating potential applications in material science and photophysical research Hu et al., 2010.
Applications in Herbicide Analysis
The compound's derivatives have been used in developing gas chromatographic methods for analyzing imidazolinone herbicides. Anisuzzaman et al. (2000) prepared and characterized dimethyl derivatives of imidazolinone herbicides, including derivatives of this compound, for trace level analysis in various matrices Anisuzzaman et al., 2000.
Interaction with Metal Ions
Zhuang et al. (2011) synthesized a Mn(II) coordination polymer using a derivative of this compound. This research highlighted the role of metal ions in stabilizing the complex, suggesting potential applications in coordination chemistry and material science Zhuang et al., 2011.
Photochemical Studies
Quivet et al. (2006) studied the photochemical degradation of imazamox, closely related to this compound, demonstrating its stability and interaction with metal ions. This research provides insight into the environmental fate and degradation pathways of similar compounds Quivet et al., 2006.
Wirkmechanismus
Mode of Action
The compound contains an imidazole ring, which is known to interact with various enzymes and receptors in the body . The compound also forms an intramolecular O-H⋯N hydrogen bond , which could potentially influence its interactions with biological targets.
Pharmacokinetics
The ADME properties of the compound are currently unknown. These properties, which include absorption, distribution, metabolism, and excretion, are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Eigenschaften
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-7(2)13(3)12(20)16-10(17-13)9-8(11(19)18-14)5-4-6-15-9/h4-7H,14H2,1-3H3,(H,18,19)(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILSYCKYRLTXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)



![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)
